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Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sabizabulin (also known as VERU-111) is an orally bioavailable, novel small
molecule that acts as a microtubule disruptor.[1][2] It is under investigation for its therapeutic
potential in various cancers, including castration-resistant prostate cancer and HER2+ breast
cancer, as well as for viral diseases like COVID-19.[1][3] Sabizabulin's unique mechanism
involves binding to the colchicine site on the 3-subunit of tubulin and a novel site on the a-
subunit, leading to microtubule depolymerization and fragmentation.[1][2] This action disrupts
several key cellular processes, including mitosis, intracellular transport, and inflammatory
responses.[1][2] Preclinical animal studies have been crucial in demonstrating its efficacy and
safety profile, highlighting its potential to overcome resistance to other microtubule-targeting
agents like taxanes.[2][4][5]

Mechanism of Action

Sabizabulin exerts its effects by targeting tubulin, the fundamental protein component of
microtubules. Its mechanism involves:

e Dual Subunit Binding: It binds to the colchicine binding site on the B-tubulin subunit and
establishes strong hydrogen bonds with a unique site on the a-tubulin subunit.[2]

e Microtubule Disruption: This dual binding cross-links the tubulin subunits, causing
microtubule depolymerization and fragmentation, which is a distinct mechanism compared to
other microtubule-targeting agents.[1][2]
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e Cellular Consequences: The disruption of the microtubule network leads to G2/M phase cell
cycle arrest, induction of apoptosis through the activation of caspases 3 and 9, and
suppression of angiogenesis.[2] It also interferes with the microtubule-dependent transport of
cellular components, such as the androgen receptor into the nucleus and viral particles
within the cell.[1][6][7]

Sabizabulin Mechanism of Action
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Caption: Sabizabulin's mechanism targeting tubulin to induce multiple downstream anti-cancer

and anti-inflammatory effects.

Preclinical Efficacy in Oncology Animal Models

Sabizabulin has demonstrated significant anti-tumor and anti-metastatic activity across a range
of preclinical cancer models, particularly in those resistant to standard-of-care taxane
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chemotherapy.[2][5]

HER2+ Breast Cancer

Studies in HER2+ breast cancer models show that Sabizabulin inhibits tumor growth and

metastasis, positioning it as a promising alternative to taxanes.[4][5] It has shown efficacy in

both cell line-derived xenografts and patient-derived xenograft (PDX) models.[4][8][9]
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This protocol is based on the methodology used in the BT474 xenograft model study.[5][8]

e Animal Model: 5-6 week old female NOD scid gamma (NSG) mice.
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Hormone Supplementation: One week prior to cell inoculation, subcutaneously implant a
17B-estradiol beeswax pellet to support the growth of estrogen receptor-positive BT474 cells.

[5]18]

Cell Preparation: Culture BT474 cells under standard conditions. On the day of inoculation,
harvest cells and resuspend them in a 2:1 mixture of Hank's Balanced Salt Solution (HBSS)
and growth factor-reduced Matrigel.[5][8]

Tumor Inoculation: Inoculate 2.5 x 10° BT474 cells in a 30 puL volume into the mammary fat
pad of each mouse.[8]

Tumor Monitoring & Cohort Randomization: Monitor tumor growth by caliper measurement
(Volume = (length x width?)/2). When tumors reach a predetermined size (e.g., 100-150
mms3), randomize animals into treatment cohorts.

Treatment Administration:

o Sabizabulin Group: Administer Sabizabulin at the specified dose (e.g., 17 mg/kg) via oral
gavage (PO), three times per week.[8]

o Paclitaxel Group (Positive Control): Administer paclitaxel (e.g., 10 mg/kg) via
intraperitoneal (IP) injection, three times per week.[8]

o Vehicle Group (Negative Control): Administer the corresponding vehicle via IP injection,
three times per week.[8]

Efficacy & Toxicity Assessment:

[e]

Measure tumor volume 2-3 times per week.[8]

[e]

Monitor animal body weight throughout the study as an indicator of toxicity.[8]

o

At the study endpoint, excise tumors and measure their wet weight.[5][8]

[¢]

Harvest lungs and other relevant organs to assess metastasis.[5]

Data Analysis: Compare tumor volume, tumor weight, and metastatic burden between
treatment groups using appropriate statistical methods (e.g., ANOVA).
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General Xenograft Experimental Workflow
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Caption: A typical workflow for assessing Sabizabulin efficacy in a mouse xenograft model.
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Metastatic Castration-Resistant Prostate Cancer
(mCRPC)

Preclinical studies in prostate cancer models have shown that Sabizabulin can inhibit tumor
growth, even in models with acquired resistance to taxanes and novel androgen receptor (AR)-
targeting agents.[2][10] This is attributed to its ability to disrupt AR transport and its insensitivity
to common drug resistance mechanisms like P-glycoprotein efflux pumps.[2][6]

. Treatment
. Cell Line / .
Animal Model Regimen Key Outcomes Reference
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Significantly
suppressed
Taxane-resistant o tumor growth;
Xenograft Mouse Not specified in )
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Model abstracts ] ]
(PC-3/TxR) angiogenesis;
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] Prostate cancers Inhibited cellular
Various ) o ) )
with AR-V7, Not specified in proliferation and
Xenograft [2]
BRCA1/2 abstracts xenograft growth.
Models ]
mutations [2]

The specific protocol for the PC-3/TxR model was not detailed in the provided search results.
However, a general protocol would follow the workflow diagram above, with key modifications:

e Animal Model: Typically male immunodeficient mice (e.g., athymic nude or NSG).
e Cell Line: Use a taxane-resistant human prostate cancer cell line, such as PC-3/TxR.
¢ Inoculation: Cells are typically inoculated subcutaneously on the flank of the mouse.

o Treatment: Administer Sabizabulin orally and compare its efficacy against a vehicle control
and potentially a taxane like docetaxel to confirm resistance.
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e Endpoint Analysis: In addition to tumor measurements, conduct immunohistochemistry (IHC)
on excised tumors to analyze markers for apoptosis (e.g., cleaved caspase-3) and
angiogenesis (e.g., CD31).

Application in COVID-19 Models

While most available data on Sabizabulin for COVID-19 comes from human clinical trials, its
use is founded on preclinical concepts.[3][11][12] The drug possesses dual antiviral and anti-
inflammatory activities.[11] Animal models of viral infection and inflammation would be used to
validate this mechanism.

 Antiviral Action: By disrupting microtubules, Sabizabulin is hypothesized to inhibit the
intracellular transport of viral particles, thereby impeding viral replication and assembly.[1]
[12]

» Anti-inflammatory Action: Sabizabulin can suppress the release of key pro-inflammatory
cytokines involved in the cytokine storm and the development of acute respiratory distress
syndrome (ARDS), a major cause of mortality in severe COVID-19.[1][12]
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Caption: Relationship between Sabizabulin's properties and its observed therapeutic effects in

Vivo.

Pharmacokinetics and Safety Profile Notes

o Oral Bioavailability: Sabizabulin is noted for its excellent oral bioavailability, a significant
advantage over intravenously administered taxanes.[4][5]

e Drug Resistance: It is not a substrate for the P-glycoprotein (Pgp) efflux pump, a common
mechanism of resistance to taxanes, allowing it to remain effective in taxane-resistant
tumors.[1][2][9]

o Safety in Animals: Preclinical studies in mice, rats, and dogs have shown a favorable safety
profile.[2] Unlike other microtubule-targeting agents, Sabizabulin treatment was not
associated with significant liver toxicity, neurotoxicity, or myelosuppression (neutropenia) at
efficacious doses.[2][5][7] Body weight of the animals generally remained stable or increased
during treatment in xenograft studies, indicating minimal toxicity.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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